molecular formula C14H23N B1266628 Pyridine, 2-(1-butylpentyl)- CAS No. 2961-49-1

Pyridine, 2-(1-butylpentyl)-

Cat. No.: B1266628
CAS No.: 2961-49-1
M. Wt: 205.34 g/mol
InChI Key: YGCMUHWPXXEZCR-UHFFFAOYSA-N
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Description

Pyridine, 2-(1-butylpentyl)-: is an organic compound with the molecular formula C14H23N and a molecular weight of 205.3391 g/mol . It is also known by other names such as 2-(5-Nonyl)pyridine and 2-(1-n-Butylpentyl)pyridine . This compound belongs to the class of pyridines, which are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1-butylpentyl)- can be achieved through various methods. One common approach involves the alkylation of pyridine with a suitable alkyl halide under basic conditions . For example, the reaction of pyridine with 1-bromobutane in the presence of a strong base like sodium hydride can yield Pyridine, 2-(1-butylpentyl)-.

Industrial Production Methods: Industrial production of Pyridine, 2-(1-butylpentyl)- typically involves catalytic processes that ensure high yield and purity. The use of transition metal catalysts such as palladium or nickel can facilitate the alkylation reaction, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(1-butylpentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, sulfonyl chlorides, alkyl halides

Major Products Formed:

    Oxidation: Pyridine N-oxides

    Reduction: Piperidine derivatives

    Substitution: Various substituted pyridines

Mechanism of Action

The mechanism of action of Pyridine, 2-(1-butylpentyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can act as a Lewis base , forming coordination complexes with metal ions and other electrophiles . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Pyridine, 2-(1-butylpentyl)- can be compared with other pyridine derivatives such as 2-(5-Nonyl)pyridine and 2-(1-n-Butylpentyl)pyridine . These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The unique substitution pattern in Pyridine, 2-(1-butylpentyl)- imparts distinct properties that can be advantageous in specific applications .

Similar Compounds

  • 2-(5-Nonyl)pyridine
  • 2-(1-n-Butylpentyl)pyridine
  • 2-(1-Butylpentyl)pyridine

Properties

IUPAC Name

2-nonan-5-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-3-5-9-13(10-6-4-2)14-11-7-8-12-15-14/h7-8,11-13H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCMUHWPXXEZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183792
Record name Pyridine, 2-(1-butylpentyl)-
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Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2961-49-1
Record name Pyridine, 2-(1-butylpentyl)-
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Record name 2-(5-Nonyl)pyridine
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Record name Pyridine, 2-(1-butylpentyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-BUTYLPENTYL)-PYRIDINE
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Synthesis routes and methods

Procedure details

In a two-liter, three-neck flask, equipped with a stirrer and dropping funnel, was prepared 0.20 mole of sodamide, using an iron catalyst, in about 600 cc of liquid ammonia. The ammonia was replaced by adding 1,000 g of N,N-dimethylaniline through the dropping funnel and evaporating the ammonia. A thermometer and reflux condenser were added to the flask. The mixture was heated to 152° C. and 205 g (1.0 mole) of 2-(5-nonyl)pyridine was added. No reaction took place. The mixture was slowly heated to 197° C. when hydrogen evolution started, and the reaction mixture turned purple. The reaction continued at 197°-198° C. for 3 hours, at which time the hydrogen evolution became slow. The reaction mixture was cooled to about room temperature and hydrolyzed with 200 cc of water. The oil layer was separated and distilled to give 125 g (0.61 mole) of unreacted 2-(5-nonyl)pyridine, 2.3 g (0.01 mole) of 2-amino-(5-nonyl)pyridine (2.7% yield) and 35.8 g (0.09 mole) of 6,6'-di-(5-nonyl)-2,2'-bipyridyl boiling at 251°-259° C. and 7 mm Hg. The yield of 2,2'-bipyridyl product based on recovered 2-(5-nonyl)pyridine was 45.0%.
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